

Application Notes and Protocols for PF-05381941 In Vitro Assays

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Compound of Interest		
Compound Name:	PF-05381941	
Cat. No.:	B8199043	Get Quote

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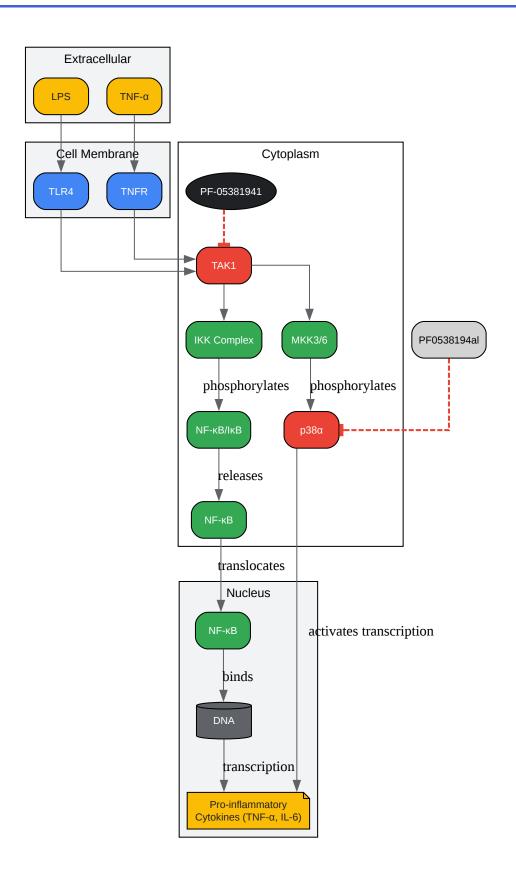
Introduction

PF-05381941 is a potent, small-molecule dual inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK)[1][2]. These two kinases are critical components of intracellular signaling cascades that regulate the production of pro-inflammatory cytokines. By inhibiting both TAK1 and p38α, **PF-05381941** effectively disrupts the NF-κB and MAPK signaling pathways, leading to a robust suppression of inflammatory responses[1]. This dual inhibitory action makes **PF-05381941** a compound of interest for the research and development of therapeutics for autoimmune and inflammatory diseases[1].

This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of **PF-05381941**, including a biochemical kinase inhibition assay and a cell-based functional assay.

Signaling Pathway of TAK1 and p38α Inhibition by PF-05381941





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Caption: Signaling pathway inhibited by PF-05381941.



Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory concentrations (IC50) of **PF-05381941** against its targets. It is important to note the variability in reported values, which may be due to different assay conditions and methodologies.

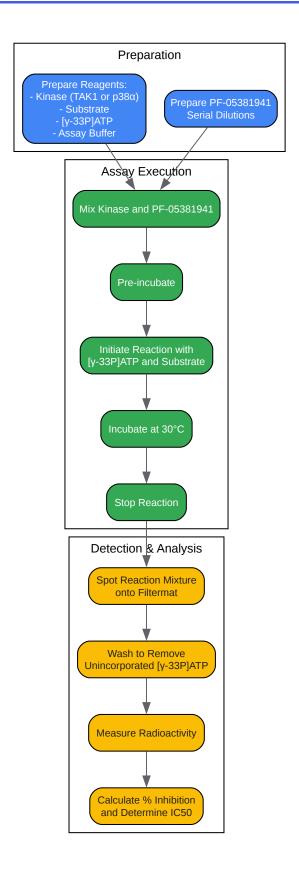
Target	IC50 (nM)	Assay Type	Source
TAK1	~1.6	Biochemical	[1]
p38α	~7.0	Biochemical	[1]
TAK1	156	Biochemical	[2][3]
ρ38α	186	Biochemical	[2]
LPS-stimulated TNF-α release	8	Cell-based (human PBMCs)	[2]

Experimental Protocols Biochemical Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of **PF-05381941** against purified TAK1 and p38 α kinases. A common method for this is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate.

Workflow for Biochemical Kinase Inhibition Assay





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Caption: Workflow for the biochemical kinase inhibition assay.



Materials:

- Recombinant human TAK1/TAB1 complex and p38α kinase (active)
- Myelin Basic Protein (MBP) as a generic kinase substrate
- [y-33P]ATP
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
- PF-05381941 stock solution in DMSO
- 96-well plates
- Phosphocellulose filtermats
- Scintillation counter and scintillation fluid

Procedure:

- Compound Preparation: Prepare a serial dilution of **PF-05381941** in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
- · Reaction Setup:
 - \circ Add 5 μ L of the diluted **PF-05381941** or DMSO (for control wells) to the wells of a 96-well plate.
 - \circ Add 10 µL of the kinase solution (TAK1 or p38 α) to each well.
 - Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
- Initiation of Kinase Reaction:



- Prepare a master mix containing the substrate (MBP) and [γ-33P]ATP in kinase assay buffer.
- \circ Add 10 μ L of the master mix to each well to start the reaction. The final ATP concentration should be at or near its Km for the respective kinase.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stopping the Reaction: Stop the reaction by adding an equal volume of 0.75% phosphoric acid.

Detection:

- Spot a portion of the reaction mixture from each well onto a phosphocellulose filtermat.
- Wash the filtermat multiple times with 0.75% phosphoric acid to remove unincorporated [y-33P]ATP.
- Rinse with acetone and allow the mat to dry.
- Add scintillation fluid and measure the radioactivity using a scintillation counter.

• Data Analysis:

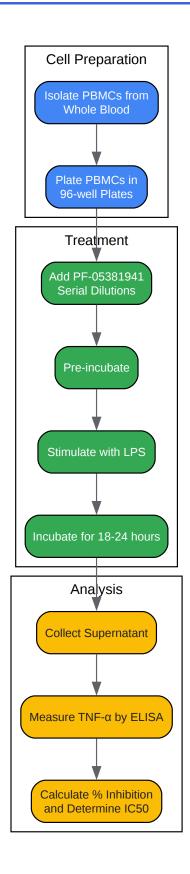
- Calculate the percentage of inhibition for each concentration of PF-05381941 relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for TNF-α Inhibition

This protocol describes how to measure the inhibitory effect of **PF-05381941** on the production of TNF- α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Workflow for Cell-Based TNF-α Inhibition Assay





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